molecular formula C9H8N2S B1336265 2-(Thiophen-2-yl)pyridin-3-amine CAS No. 886507-53-5

2-(Thiophen-2-yl)pyridin-3-amine

Cat. No. B1336265
CAS RN: 886507-53-5
M. Wt: 176.24 g/mol
InChI Key: PFSMNLGUKZYWEK-UHFFFAOYSA-N
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Description

2-(Thiophen-2-yl)pyridin-3-amine, also known as 2-Thiopyridine, is a heterocyclic organic compound and a member of the pyridine family. It is a colorless, water-soluble solid that is used in a variety of scientific research applications, including as a ligand for metal complexes, as a catalyst in organic synthesis, and as a reagent in the preparation of other organic compounds. 2-Thiopyridine has been studied extensively for its biochemical and physiological effects, and its potential use as a drug.

Scientific Research Applications

Chemical Synthesis and Modification

2-(Thiophen-2-yl)pyridin-3-amine has been utilized in various chemical synthesis and modification processes. For instance, it has been employed in the synthesis of biologically potent N-(pyridin-2-yl)benzo[d]thiazol-2-amines, which are synthesized from heteroaryl-thioureas using a metal-free oxidative C–S bond formation strategy (Mariappan et al., 2016). Additionally, it serves as a platform for constructing functionalized monomers through self acid-assisted polycondensation, demonstrating its versatility in synthesizing polythiophene derivatives (Jiang et al., 2017).

Quantum Chemical Analysis

Quantum chemical analysis of this compound has revealed its dynamic tautomerism and divalent N(I) character. This compound exhibits competitive isomeric structures and has shown to have a significant role in electron distribution and tautomeric preferences, which are crucial in understanding its chemical behavior (Bhatia et al., 2013).

Application in Cancer Research

In cancer research, derivatives of this compound have been synthesized and evaluated for their inhibitory activity against the CDK2 enzyme and various human cancer cell lines, such as HCT-116, MCF-7, HepG2, and A549 (Abdel-Rahman et al., 2021). This indicates the compound's potential in developing new therapeutic agents for cancer treatment.

Fluorescent Probe Development

This compound has also been used in the development of fluorescent probes. For example, its derivatives have been assessed as ratiometric fluorescent probes for detecting Hg2+ (Xiong et al., 2020), showcasing its application in environmental and biological sensing.

Material Science and Catalysis

In material science and catalysis, this compound derivatives have been explored for various applications. One such application includes the synthesis of diverse compounds through alkylation and ring closure reactions, generating a structurally diverse library of compounds (Roman, 2013). This highlights its role in developing new materials and catalysts.

Future Directions

The future directions for “2-(Thiophen-2-yl)pyridin-3-amine” and similar compounds could involve further exploration of their pharmacological activities. For instance, some compounds have shown promising anti-fibrotic activities .

Mechanism of Action

Target of Action

Related compounds have shown a wide range of biological activities, suggesting that 2-(thiophen-2-yl)pyridin-3-amine may interact with multiple targets .

Mode of Action

It’s worth noting that related compounds have been shown to exhibit antioxidant and anti-inflammatory activities . This suggests that this compound may interact with its targets to modulate these biological processes.

Biochemical Pathways

Related compounds have been associated with antioxidant and anti-inflammatory activities , suggesting that this compound may influence pathways related to these processes.

Result of Action

Related compounds have been associated with antioxidant and anti-inflammatory activities , suggesting that this compound may have similar effects.

properties

IUPAC Name

2-thiophen-2-ylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2S/c10-7-3-1-5-11-9(7)8-4-2-6-12-8/h1-6H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFSMNLGUKZYWEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C2=CC=CS2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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